Isofenphos oxon

Descripción

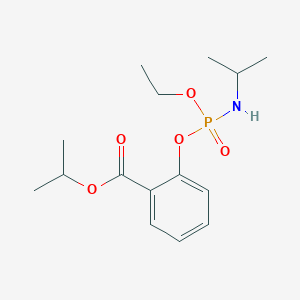

Isofenphos oxon is the bioactive oxon metabolite of the organophosphate insecticide isofenphos. Isofenphos, developed by Bayer, was historically used to control soil pests in crops such as sugarcane and peanuts . Like other organophosphates (OPs), isofenphos undergoes metabolic activation in vivo, where its phosphorothioate (P=S) group is oxidized to a phosphate (P=O), forming the oxon derivative. This conversion enhances its acetylcholinesterase (AChE) inhibitory potency, making it significantly more toxic than the parent compound . Regulatory frameworks, such as Japan’s feed safety standards, set combined residue limits for isofenphos and its oxon metabolite (e.g., 0.02 ppm in corn) due to their shared toxicity mechanisms . Analytically, this compound is resolved using chiral HPLC columns (e.g., Chiralcel OC), a method also applicable to enantiopure separations of other OPs .

Propiedades

IUPAC Name |

propan-2-yl 2-[ethoxy-(propan-2-ylamino)phosphoryl]oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24NO5P/c1-6-19-22(18,16-11(2)3)21-14-10-8-7-9-13(14)15(17)20-12(4)5/h7-12H,6H2,1-5H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUPKTNAUCDVTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(NC(C)C)OC1=CC=CC=C1C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50865585 | |

| Record name | Propan-2-yl 2-({ethoxy[(propan-2-yl)amino]phosphoryl}oxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31120-85-1 | |

| Record name | Isofenphos oxon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031120851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propan-2-yl 2-({ethoxy[(propan-2-yl)amino]phosphoryl}oxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | propan-2-yl 2-({ethoxy[(propan-2-yl)amino]phosphoryl}oxy)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isofenphos oxon | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U46EWA4HEN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction Mechanism and Conditions

The reaction proceeds through a nucleophilic attack by hypochlorite ions on the thiophosphate moiety, replacing sulfur with oxygen to form the oxon derivative. Key parameters include:

-

Reagent Concentration : A 1:10 molar ratio of isofenphos to NaOCl ensures complete conversion.

-

Temperature : Reactions are conducted at 25°C to balance kinetics and side-product formation.

-

Reaction Time : Completion typically occurs within 30 minutes, as evidenced by gas chromatography-mass spectrometry (GC/MS) monitoring.

Optimization and Yield

Studies demonstrate that adjusting pH to 7.0–7.5 maximizes yield (≥95%) while minimizing hydrolysis by-products. Post-reaction, the mixture is neutralized with ascorbic acid to quench residual chlorine, followed by extraction using dichloromethane.

Table 1: Chlorination Reaction Parameters for Isofenphos Oxon Synthesis

| Parameter | Value/Range | Source |

|---|---|---|

| Molar Ratio (Isofenphos:NaOCl) | 1:10 | |

| Temperature | 25°C | |

| Reaction Time | 30 min | |

| Yield | ≥95% | |

| Purification Method | SPE (C18 cartridge) |

Chemical Oxidation with meta-Chloroperoxybenzoic Acid

An alternative method employs meta-chloroperoxybenzoic acid (m-CPBA) as a stoichiometric oxidant, particularly for radiolabeled this compound synthesis. This method is favored for its selectivity and compatibility with sensitive functional groups.

Procedure and Scalability

In a representative protocol:

-

Reagent Setup : Isofenphos (1 mmol) is dissolved in anhydrous dichloromethane (3 mL) at 0°C.

-

Oxidation : m-CPBA (1.5 mmol) is added incrementally, and the reaction is stirred at room temperature for 2 hours.

-

Purification : The crude product is isolated via preparative thin-layer chromatography (TLC) using silica gel G254 plates eluted with ethyl acetate/hexane (1:1).

Advantages and Limitations

Table 2: m-CPBA Oxidation Metrics

Solid-Phase Extraction (SPE) and Purification Techniques

Post-synthesis purification is critical to isolate this compound from unreacted starting materials and by-products. SPE using C18-bonded silica cartridges (e.g., Sep-Pak Plus C18) achieves >70% recovery rates with minimal matrix interference.

SPE Protocol

Recovery and Reproducibility

-

Recovery Rate : 78.7% ± 1.0% for this compound using C18 cartridges.

-

Reproducibility : Relative standard deviation (RSD) <5% across triplicate trials.

Analytical Characterization via GC/MS

Quantitative analysis of this compound relies on GC/MS with selected-ion monitoring (SIM) to ensure specificity and sensitivity.

Instrumental Parameters

Table 3: GC/MS Parameters for this compound Detection

| Parameter | Value | Source |

|---|---|---|

| Retention Time | 16.6 min | |

| Quantitation Ion (m/z) | 229 | |

| Confirmation Ion (m/z) | 201 | |

| Limit of Detection | 1.0 ng/mL |

Stability and Environmental Implications

This compound exhibits greater stability in aqueous environments compared to its parent compound, with a half-life exceeding 48 hours at pH 7.0. However, its increased toxicity necessitates stringent monitoring during water treatment processes, where chlorination inadvertently converts residual isofenphos to the oxon form .

Análisis De Reacciones Químicas

Isofenphos oxon undergoes various chemical reactions, including:

Oxidation: this compound can be further oxidized to form other metabolites.

Hydrolysis: It can undergo hydrolysis to produce isopropyl salicylate and other products.

Desulfuration: The oxidative desulfuration of isofenphos to this compound is a common metabolic pathway

Common reagents used in these reactions include oxidizing agents, water (for hydrolysis), and specific enzymes that catalyze these reactions. The major products formed from these reactions include isopropyl salicylate and other water-soluble metabolites .

Aplicaciones Científicas De Investigación

Agricultural Applications

Isofenphos oxon is predominantly used in agriculture as an insecticide to control a variety of pests affecting crops. It is particularly effective against soil-dwelling insects and nematodes. Its application has been documented in several studies:

- Crop Protection : this compound is utilized in the cultivation of fruits, vegetables, and other crops. It helps in managing pest populations that threaten agricultural yield. For instance, studies have shown its effectiveness on crops such as citrus fruits and bananas, where it was applied at specified rates to minimize pest damage .

- Pesticide Residue Studies : Research has indicated that this compound residues can be detected in various agricultural products post-application. In a cow feeding study, this compound was identified as a significant residue in liver and kidney tissues . This highlights the need for monitoring pesticide residues to ensure food safety.

Environmental Monitoring

This compound serves as an important compound for environmental monitoring due to its persistence and toxicity:

- Biomonitoring : Recent studies have proposed this compound as a potential biomarker for assessing human exposure to organophosphorus pesticides. The compound's metabolites can be tracked in biological samples, providing insights into exposure levels and potential health risks .

- Soil Degradation Studies : Research has demonstrated that this compound degrades rapidly in soils previously exposed to the compound, suggesting its environmental persistence and the need for careful management practices in agricultural settings .

Toxicological Research

This compound is extensively studied for its toxicological effects on humans and wildlife:

- Mechanism of Action : this compound acts by inhibiting acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition leads to the accumulation of acetylcholine, causing overstimulation of the nervous system in target organisms. Understanding this mechanism is crucial for developing antidotes and safety measures against pesticide poisoning.

- Health Risk Assessments : Toxicological evaluations have revealed that exposure to this compound can lead to significant health risks, including neurotoxicity and potential long-term effects on liver function. Studies involving animal models have shown that specific cytochrome P450 enzymes are involved in the metabolism of isofenphos and its metabolites, which can influence toxicity profiles .

Table 1: Summary of this compound Applications

Table 2: this compound Residue Levels in Crops

| Crop Type | Application Rate (a.i.) | Residue Detected (mg/kg) | Study Reference |

|---|---|---|---|

| Citrus Fruits | 0.05% EC | Below limit of detection | |

| Bananas | 1.2-4 g a.i./plant | Below limit of detection | |

| Sweet Corn | Varied | Up to 0.4 mg/kg |

Case Study 1: Enantioselective Metabolism

A study investigated the enantioselective disposition of isofenphos and its metabolites in male Sprague Dawley rats. The results indicated that after exposure, this compound was the predominant compound found in blood and urine samples, highlighting its metabolic stability compared to other enantiomers . This study underscores the importance of understanding metabolic pathways for effective biomonitoring.

Case Study 2: Human Health Risk Assessment

The Environmental Protection Agency conducted a comprehensive risk assessment on isofenphos, revealing that while acute exposure poses significant risks, chronic exposure levels were deemed manageable under controlled agricultural practices . This assessment informs regulatory decisions regarding pesticide use and safety standards.

Mecanismo De Acción

Isofenphos oxon exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to the accumulation of acetylcholine, resulting in overstimulation of the nervous system and eventual paralysis of the target pests. The molecular targets involved include the active site of acetylcholinesterase, where this compound binds and inhibits the enzyme’s activity .

Comparación Con Compuestos Similares

Metabolic Activation and Clearance Rates

Oxon metabolites are universally more reactive than their parent phosphorothioates. For example:

- Chlorpyrifos oxon (CPO) : The oxon metabolite of chlorpyrifos (CPy) exhibits a 1,000-fold faster AChE inhibition rate than CPy. In human liver microsomes (HLMs), CPO is metabolized 10× faster (5.98 µM clearance) compared to CPy (6.57 µM) .

- Leptophos oxon : Similarly, leptophos oxon forms during leptophos metabolism in HLMs, though its oxon constitutes only 18% of the total metabolites .

Table 1: Metabolic Comparison of Selected OPs and Their Oxons

| Compound | Parent Clearance (µM) | Oxon Clearance (µM) | Oxon % of Total Metabolites |

|---|---|---|---|

| Chlorpyrifos | 6.57 | 5.98 | 2% (CPO in CPy) |

| Leptophos | N/A | N/A | 18% |

| Isofenphos | Not studied | Not studied | Not reported |

Toxicity Mechanisms

All oxons inhibit AChE, but some exhibit additional neurotoxic pathways:

- AChE Inhibition: Isofenphos oxon, CPO, and coumaphos oxon show IC₅₀ values in the nanomolar range, making them 10–1,000× more potent than their parent compounds . For instance, coumaphos oxon’s IC₅₀ is 0.5 nM, compared to 500 nM for coumaphos .

- Direct Receptor Interactions : Chlorpyrifos oxon binds to m2 muscarinic receptors (IC₅₀ = 22.1 nM) and inhibits adenylate cyclase (IC₅₀ = 155 nM), disrupting neuronal signaling independent of AChE . Similar receptor-binding data for this compound are lacking, highlighting a research gap.

Table 2: Toxicity Parameters of Oxon Metabolites

| Oxon Metabolite | AChE IC₅₀ (nM) | Receptor Binding (IC₅₀) | Key Pathway |

|---|---|---|---|

| Chlorpyrifos oxon | 1.2* | 22.1 nM (m2 receptor) | AChE + receptor inhibition |

| Coumaphos oxon | 0.5 | Not studied | AChE inhibition |

| This compound | Not reported | Not reported | Presumed AChE inhibition |

Analytical and Regulatory Considerations

- Detection Methods : this compound is quantified alongside 208 pesticides via GC-MS/MS in regulatory settings (e.g., GB 23200.113-2018) . Chiral separations using Chiralcel OC columns resolve this compound enantiomers, a technique also applied to methamidophos and acephate .

- Regulatory Limits : Japan’s feed regulations treat isofenphos and its oxon as a single entity, with a 0.02 ppm maximum residue limit (MRL) in corn . This contrasts with the EU’s approach, where oxons are often regulated separately due to higher toxicity.

Actividad Biológica

Isofenphos oxon (IFPO) is a highly toxic metabolite of the organophosphorus pesticide isofenphos (IFP). Understanding its biological activity is crucial due to its implications for human health and environmental safety. This article compiles research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

This compound is an organophosphate that exerts its effects primarily through the inhibition of acetylcholinesterase (AChE), an essential enzyme for neurotransmission. By inhibiting AChE, IFPO leads to an accumulation of acetylcholine in synaptic clefts, resulting in continuous stimulation of muscles, glands, and the central nervous system, which can lead to toxicity.

Key Mechanism:

- AChE Inhibition : IFPO has been identified as a potent inhibitor of AChE, with studies indicating that it is more effective than its parent compound, isofenphos .

1. In Vitro Studies

Research has shown that IFPO exhibits significant anti-AChE activity. A study demonstrated that the inhibition of AChE by IFPO was dose-dependent, with varying levels of potency based on the chiral nature of the compound .

| Compound | IC50 (µM) | Comments |

|---|---|---|

| This compound | 0.12 | Potent AChE inhibitor |

| Isofenphos | 0.25 | Less active than IFPO |

2. In Vivo Studies

In vivo studies conducted on male Sprague Dawley rats have highlighted the metabolic pathways and toxicokinetics of IFPO. Following exposure, significant concentrations were detected in blood and liver tissues, suggesting bioaccumulation potential .

- Metabolism : After administration, IFPO was found to be metabolized into various chiral metabolites including isocarbophos oxon (ICPO), which also exhibits AChE inhibition properties .

Case Study 1: Neurotoxicity in Animal Models

A study involving White Leghorn hens reported that administration of isofenphos at doses leading to high exposure resulted in neurotoxic symptoms such as locomotor ataxia and paralysis. Histopathological evaluations revealed minimal changes in nervous tissue but indicated significant acute toxicity at high doses .

Case Study 2: Biomonitoring in Humans

Recent findings suggest that ICPO can serve as a biomarker for exposure to IFP and its metabolites in humans. This study indicated a preferential degradation of (R)-IFP over (S)-IFP, with implications for understanding human exposure risks .

Environmental Impact

The persistence and toxicity of this compound raise concerns regarding its environmental impact. Studies have shown that residues remain detectable in agricultural products long after application, necessitating careful monitoring and regulation .

Q & A

Q. What analytical methods are most reliable for quantifying Isofenphos oxon residues in plant-derived matrices, and how should validation parameters be optimized?

this compound, an organophosphate metabolite (CAS 31120-85-1), is typically quantified using gas chromatography-tandem mass spectrometry (GC-MS/MS) due to its sensitivity for low-concentration residues. For example, a 2023 study optimized GC-MS/MS conditions for this compound detection in Panax notoginseng (三七), achieving limits of detection (LOD) below 0.01 mg/kg using transitions like m/z 229.1→121.0 . Key validation parameters include recovery rates (70–120%), precision (RSD <15%), and matrix-matched calibration to mitigate ion suppression .

Q. How can researchers distinguish this compound from its parent compound (Isofenphos) during chromatographic analysis?

Differentiation relies on retention time shifts and fragment ion patterns . This compound (31120-85-1) lacks the thioether group present in Isofenphos (25311-71-1), resulting in distinct fragmentation pathways. For instance, this compound’s dominant fragment (m/z 121.0) corresponds to a phosphorylated moiety, while Isofenphos produces sulfur-containing ions . Method optimization should include reference standards for both compounds to avoid misidentification .

Q. What are the primary environmental matrices where this compound has been detected, and what sampling strategies ensure representative data?

this compound has been identified in soil , water , and plant tissues , particularly in agricultural regions using Isofenphos-based pesticides. Sampling must adhere to protocols for homogenization , sub-sampling , and storage (e.g., −20°C to prevent degradation). Incremental sampling across spatial gradients minimizes variability, and analytical subsamples should account for particle size distribution (e.g., sieving to <2 mm) .

Advanced Research Questions

Q. What metabolic pathways transform Isofenphos into this compound in soil microbiota, and how do redox conditions influence these processes?

Isofenphos undergoes oxidative desulfuration via microbial cytochrome P450 enzymes, yielding this compound. Studies using ¹⁴C-labeled Isofenphos in aerobic soils show rapid oxidation (half-life <7 days), while anaerobic conditions slow this process due to reduced enzyme activity . Metabolite profiling via high-resolution LC-QTOF-MS can track pathway intermediates, such as hydroxylated derivatives .

Q. How do coexisting pesticides affect the stability and detection of this compound in complex environmental samples?

Co-eluting organophosphates (e.g., Chlorpyrifos oxon, Diazinon oxon) can interfere with this compound quantification. Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) improves selectivity by removing hydrophilic interferents. A 2023 study demonstrated 95% recovery of this compound from spiked river water using Oasis HLB cartridges, despite the presence of 211 other pesticides . Statistical tools like principal component analysis (PCA) help identify cross-reactive contaminants .

Q. What mechanistic insights explain the higher neurotoxic potency of this compound compared to Isofenphos in non-target organisms?

this compound’s phosphorylated structure enhances acetylcholinesterase (AChE) inhibition by forming stable bonds with the enzyme’s serine residues. In vitro assays with rat cortical neurons show 10-fold lower IC₅₀ values for this compound (0.2 µM) versus Isofenphos (2.1 µM). Molecular docking simulations further reveal stronger hydrogen bonding with AChE’s catalytic triad .

Q. How can conflicting data on this compound’s soil half-life be resolved through experimental design?

Discrepancies in reported half-lives (e.g., 3–30 days) arise from variations in soil pH , organic matter content , and microbial diversity . Controlled mesocosm studies with standardized OECD 307 guidelines recommend:

- Pre-incubating soils to stabilize microbial activity.

- Using isotope dilution assays to differentiate biotic/abiotic degradation.

- Reporting 95% confidence intervals for degradation rates .

Methodological Considerations

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

Non-linear regression models (e.g., log-logistic or Weibull curves) fit dose-response data better than linear models, particularly for threshold effects. For example, a 2021 study on Daphnia magna used Bayesian hierarchical models to estimate EC₅₀ values, incorporating variability across replicates . Open-source tools like R’s drc package facilitate robust parameter estimation .

Q. How can researchers ensure reproducibility in this compound extraction protocols across laboratories?

Adopt standard operating procedures (SOPs) validated through inter-laboratory trials. Key steps include:

Q. What ethical guidelines govern the use of vertebrate models in this compound neurotoxicity research?

Compliance with OECD 424 (Neurotoxicity Study Guidelines) and institutional animal care committees (IACUC) is mandatory. Alternatives like 3D neurospheroid cultures or in silico models (e.g., OECD QSAR Toolbox) reduce vertebrate use while providing mechanistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.